molecular formula C12H20Si B7999122 1-(Trimethylsilyl)-2,4,5-trimethylbenzene

1-(Trimethylsilyl)-2,4,5-trimethylbenzene

Cat. No.: B7999122
M. Wt: 192.37 g/mol
InChI Key: VNFRLWIZJDNNDH-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2,4,5-trimethylbenzene is an organosilicon compound characterized by a benzene ring substituted with a trimethylsilyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the use of automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-2,4,5-trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-2,4,5-trimethylbenzene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The bulky trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions. Additionally, the compound can participate in electrophilic aromatic substitution reactions, where the electron-donating methyl groups enhance the reactivity of the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-(Trimethylsilyl)-2,4,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. The presence of both trimethylsilyl and multiple methyl groups makes it a versatile compound for various synthetic applications .

Properties

IUPAC Name

trimethyl-(2,4,5-trimethylphenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Si/c1-9-7-11(3)12(8-10(9)2)13(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFRLWIZJDNNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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